2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

CAS No.: 872704-41-1

Cat. No.: VC5148673

Molecular Formula: C15H17N3O3S

Molecular Weight: 319.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872704-41-1 |

|---|---|

| Molecular Formula | C15H17N3O3S |

| Molecular Weight | 319.38 |

| IUPAC Name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C15H17N3O3S/c19-14(16-9-11-3-1-7-20-11)10-22-15-6-5-12(17-18-15)13-4-2-8-21-13/h2,4-6,8,11H,1,3,7,9-10H2,(H,16,19) |

| Standard InChI Key | SRBZOJLKDWMFCV-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

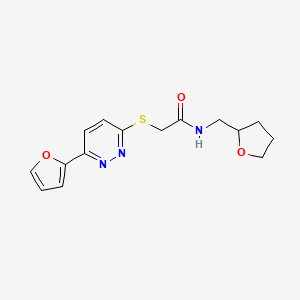

The compound’s IUPAC name, 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, delineates its core components (Figure 1):

-

Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

-

Furan-2-yl group: A five-membered oxygen-containing heterocycle attached at the pyridazine’s 6-position.

-

Thioether linkage: A sulfur atom bridges the pyridazine’s 3-position to the acetamide side chain.

-

Tetrahydrofuran (THF) moiety: A saturated furan derivative connected to the acetamide’s nitrogen via a methyl group.

This hybrid structure combines electron-rich heterocycles (furan, pyridazine) with a flexible THF unit, potentially enabling diverse intermolecular interactions .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 872704-41-1 |

| Molecular Formula | C₁₅H₁₇N₃O₃S |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |

Physicochemical Properties

Experimental data for this compound remain sparse, but inferences can be drawn from its structural analogs:

Solubility and Stability

-

The presence of polar groups (amide, ethers) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran .

-

The thioether linkage may confer susceptibility to oxidation, necessitating inert storage conditions .

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (N-H stretch) .

-

NMR Spectroscopy:

Synthetic Pathways and Methodologies

Key Steps

-

Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines could yield the 6-substituted pyridazine .

-

Thioether Linkage Installation: Nucleophilic displacement of a pyridazin-3-yl halide with a thiol-containing acetamide precursor .

-

THF-Methyl Amine Coupling: Reductive amination or alkylation of the acetamide’s nitrogen with a THF-derived aldehyde .

Scheme 1: Hypothetical Synthesis

-

Step 1: Synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one via cyclization.

-

Step 2: Thiolation at position 3 using Lawesson’s reagent.

-

Step 3: Alkylation with 2-(bromomethyl)tetrahydrofuran.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume